2-Ethyl-6-methylthiomorpholine 1,1-dioxide
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Overview
Description
2-Ethyl-6-methylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . It is a thiomorpholine derivative, characterized by the presence of an ethyl group at the 2-position and a methyl group at the 6-position, along with a sulfone group at the 1,1-dioxide position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with ethyl and methyl substituents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted thiomorpholine derivatives .
Scientific Research Applications
2-Ethyl-6-methylthiomorpholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-6-methylthiomorpholine 1,1-dioxide include other thiomorpholine derivatives with different substituents, such as:
- 2-Methylthiomorpholine 1,1-dioxide
- 2-Ethylthiomorpholine 1,1-dioxide
- 6-Methylthiomorpholine 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H15NO2S/c1-3-7-5-8-4-6(2)11(7,9)10/h6-8H,3-5H2,1-2H3 |
InChI Key |
YCVZVZXFQJHXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(S1(=O)=O)C |
Origin of Product |
United States |
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